CELLULOSE ACETATE

Catalog No.
S1819443
CAS No.
9004-35-7
M.F
[C6H7O2(OH)3-m(OOCCH3)m], m = 0~3
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CELLULOSE ACETATE

CAS Number

9004-35-7

Product Name

CELLULOSE ACETATE

Molecular Formula

[C6H7O2(OH)3-m(OOCCH3)m], m = 0~3

Molecular Weight

0

Synonyms

a432-130b;acetatecotton;acetateesterofcellulose;aceticacid,celluloseester;acetose;acetyl35;allogel;ampacetc/a
  • Chemical Stability and Tailorable Properties

    CA offers good chemical resistance to various solvents and can be modified to achieve specific separation characteristics. By varying the degree of acetylation, researchers can control pore size and distribution within the membrane, influencing its ability to selectively allow certain molecules to pass through [].

  • Biodegradability

    Unlike many traditional membrane materials, CA is biodegradable. This makes it an attractive option for researchers considering the environmental impact of membrane technologies [].

Cellulose Acetate in Drug Delivery Systems

The biocompatible and biodegradable nature of CA also makes it a valuable material for research in drug delivery systems. Scientists are exploring its use for:

  • Controlled Drug Release

    CA membranes can be designed to release drugs at a controlled rate. This allows for targeted delivery and potentially reduces side effects [].

  • Encapsulation

    CA can be used to encapsulate drugs, protecting them from degradation until they reach their target site within the body [].

Cellulose Acetate in Tissue Engineering

Researchers are investigating the use of CA in tissue engineering due to its biocompatibility and ability to form structures that mimic natural tissues. Potential applications include:

  • Scaffolds for Cell Growth

    CA scaffolds can provide a supportive structure for cells to grow on, promoting tissue regeneration [].

  • Guided Tissue Regeneration

    Membranes made from CA can be used to guide tissue growth in a desired direction [].

Cellulose acetate is a thermoplastic polymer derived from cellulose, which is primarily obtained from wood pulp or cotton. It is formed through the esterification of cellulose with acetic acid and acetic anhydride, typically in the presence of sulfuric acid as a catalyst. This process alters the hydroxyl groups of cellulose into acetate groups, resulting in a material that exhibits unique properties such as transparency, flexibility, and biodegradability. Cellulose acetate has a variety of applications, including in textiles, photography, and food packaging.

Cellulose acetate demonstrates biodegradability due to the presence of ester linkages susceptible to hydrolysis by enzymes produced by microorganisms. This makes it an attractive alternative to traditional plastics derived from petroleum.

In some research areas, cellulose acetate membranes are used for their selective permeability properties in separation processes. The specific mechanism depends on the pore size and the interaction between the membrane and the solutes.

Cellulose acetate is generally considered non-toxic. However, dust inhalation may cause irritation. The decomposition products upon heating can be irritating or harmful []. Standard laboratory safety practices should be followed when handling cellulose acetate.

The primary chemical reaction involved in the synthesis of cellulose acetate is the esterification of cellulose. The reaction can be summarized as follows:

  • Esterification Reaction:
    Cellulose+Acetic AnhydrideH2SO4Cellulose Acetate+Acetic Acid\text{Cellulose}+\text{Acetic Anhydride}\xrightarrow{\text{H}_2\text{SO}_4}\text{Cellulose Acetate}+\text{Acetic Acid}
  • Hydrolysis: Cellulose acetate can undergo hydrolysis when exposed to strong acids or alkalis, leading to the regeneration of cellulose and acetic acid:
    Cellulose Acetate+H2OAcid BaseCellulose+Acetic Acid\text{Cellulose Acetate}+\text{H}_2\text{O}\xrightarrow{\text{Acid Base}}\text{Cellulose}+\text{Acetic Acid}

These reactions highlight cellulose acetate's behavior as an organic ester, which can be hydrolyzed under certain conditions .

Cellulose acetate exhibits low toxicity and is generally regarded as safe for various applications, including food contact materials. Its biodegradability makes it an attractive alternative to conventional plastics. Studies have shown that cellulose acetate films can support microbial growth under specific conditions, indicating potential applications in controlled-release systems for pharmaceuticals or agricultural products . Additionally, cellulose acetate nanofibers have demonstrated antimicrobial properties against various pathogens, enhancing its utility in medical and hygiene products .

The synthesis of cellulose acetate typically involves two main approaches:

  • Acetic Anhydride Method:
    • Cellulose is treated with acetic anhydride in the presence of sulfuric acid.
    • The reaction occurs at elevated temperatures (around 80°C) to facilitate the acetylation process.
    • Following the reaction, excess acetic anhydride is hydrolyzed to yield cellulose acetate.
  • Methylene Chloride Method:
    • In this method, methylene chloride serves as a solvent for the acetylation process.
    • This approach allows for better control over the reaction conditions due to the solvent's low boiling point and high solubility for cellulose triacetate .

Research on cellulose acetate interactions focuses on its compatibility with other materials and its environmental impact. For instance:

  • Blends with Other Polymers: Cellulose acetate is often blended with other biodegradable polymers to enhance mechanical properties and barrier performance.
  • Nanocomposites: Incorporating nanoparticles (e.g., clay or silver) into cellulose acetate can improve its antimicrobial properties and mechanical strength .

Studies have also investigated the degradation pathways of cellulose acetate in various environmental conditions, highlighting its potential as a sustainable material.

Cellulose acetate shares similarities with several other compounds derived from cellulose or related polysaccharides. Here are some notable comparisons:

CompoundDescriptionUnique Features
CelluloseNatural polymer made up of glucose unitsHigh tensile strength but insoluble in water
Cellulose nitrateEsterified form of cellulose with nitric acidHighly flammable; used in explosives
Hydroxypropyl methylcelluloseModified cellulose used as a thickenerSoluble in cold water; used in food and cosmetics
Polylactic acidBiodegradable polymer made from lactic acidDerived from renewable resources; compostable

Cellulose acetate's unique properties stem from its specific degree of substitution (the number of hydroxyl groups replaced by acetyl groups), which influences its solubility, thermal stability, and mechanical characteristics . This makes it distinct among similar compounds while maintaining favorable biodegradability.

Dates

Modify: 2023-08-15

Explore Compound Types